molecular formula C16H21N3O2 B163915 2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]- CAS No. 139264-82-7

2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-

Cat. No. B163915
M. Wt: 287.36 g/mol
InChI Key: ULSDMUVEXKOYBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is also known as zolmitriptan, a selective 5-hydroxytryptamine 1B/1D (5-HT 1B/1D) receptor agonist . It is chemically designated as (S)-4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5 yl]methyl]-2-oxazolidinone . The empirical formula is C16H21N3O2, representing a molecular weight of 287.36 .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, oxazolidinones in general are useful as Evans auxiliaries in chiral synthesis . Usually, the acid chloride substrate reacts with the oxazolidinone to form an imide .


Molecular Structure Analysis

The molecular structure of this compound includes a 2-oxazolidone nucleus, which is a heterocyclic organic compound containing both nitrogen and oxygen in a 5-membered ring .


Chemical Reactions Analysis

Oxazolidinones are used in chiral synthesis, where the acid chloride substrate reacts with the oxazolidinone to form an imide . Substituents at the 4 and 5 position of the oxazolidinone direct any aldol reaction to the alpha position of the carbonyl of the substrate .


Physical And Chemical Properties Analysis

Zolmitriptan is a white to almost white powder that is readily soluble in water . The empirical formula is C16H21N3O2, representing a molecular weight of 287.36 .

Scientific Research Applications

  • Pharmaceutical Analysis :

    • A chiral LC method was developed for determining Zolmitriptan, a compound containing the 2-Oxazolidinone structure, and its potential impurities in pharmaceutical formulations and bulk drugs. This method is significant for ensuring the purity and efficacy of Zolmitriptan-based medications (Srinivasu et al., 2005).
  • Structural Elucidation in Drug Synthesis :

    • Novel isomeric impurities found in Zolmitriptan were isolated and structurally elucidated, contributing to the improvement of Active Pharmaceutical Ingredient (API) purity through impurity removal (Neelakandan et al., 2013).
  • Chemical Synthesis and Reaction Studies :

    • Studies on oxazolidinone derivatives, including the synthesis of novel compounds with potential as antimicrobial agents, highlight the compound's versatility in medicinal chemistry (Devi et al., 2013).
    • The enzymatic synthesis of oxazolidin-2-one using 2-aminoalochol and dimethyl carbonate showcases the role of this compound in biochemical processes and the development of multifunctional compounds (Yadav & Pawar, 2014).
  • Material Science Applications :

    • Exploring the use of 3-methyl-2-oxazolidinone as a solvent for lithium-ion batteries demonstrates the compound's potential application in energy storage technologies (Gzara et al., 2006).
  • Advanced Synthesis Techniques :

    • Auto-tandem catalysis in ionic liquids for the synthesis of 2-Oxazolidinones illustrates innovative methods in organic synthesis, offering more efficient and environmentally-friendly processes (Mancuso et al., 2016).

Future Directions

While specific future directions for this compound were not found in the search results, oxazolidinones are a class of compounds that are mainly used as antimicrobials . They have potential for further development and exploration in the field of medicine.

properties

IUPAC Name

4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-19(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-21-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSDMUVEXKOYBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861353
Record name 4-({3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-
Reactant of Route 2
Reactant of Route 2
2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-
Reactant of Route 3
Reactant of Route 3
2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-
Reactant of Route 4
2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-
Reactant of Route 6
Reactant of Route 6
2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.